

# (1-Isocyanatoethyl)benzene CAS number 1837-73-6

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## Compound of Interest

Compound Name: (1-Isocyanatoethyl)benzene

Cat. No.: B154366

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## Technical Guide: (1-Isocyanatoethyl)benzene

CAS Number: 1837-73-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This document provides a comprehensive technical overview of **(1-Isocyanatoethyl)benzene**, also known as  $\alpha$ -methylbenzyl isocyanate or 1-phenylethyl isocyanate. This chiral isocyanate is a highly reactive chemical intermediate with significant applications in organic synthesis, particularly as a derivatizing agent and a building block for pharmaceuticals and agrochemicals.<sup>[1]</sup> This guide covers its physicochemical properties, detailed experimental protocols for its synthesis and derivatization, its key chemical reactions, and essential safety and handling information. The quantitative data is presented in structured tables for clarity, and key chemical workflows are visualized using diagrams to facilitate understanding.

## Physicochemical and Spectroscopic Data

**(1-Isocyanatoethyl)benzene** is a colorless to light yellow liquid that is sensitive to moisture.<sup>[1]</sup> <sup>[2]</sup> It is commercially available as a racemic mixture and as individual (R) and (S) enantiomers. The physical and chemical properties can vary slightly between these forms.

## Physical and Chemical Properties

Property	Value	Notes
CAS Number	1837-73-6	For the racemic mixture.[3][4]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	[3][4][5]
Molecular Weight	147.18 g/mol	[5][6]
Density	1.045 g/mL at 20 °C	For the (R)-enantiomer.[7]
Boiling Point	55-56 °C at 2.5 mmHg	For the (R)-enantiomer.[7]
98 °C at 23 mmHg	For the (S)-enantiomer.[1]	
Refractive Index	n <sub>20/D</sub> 1.513	For the (R)-enantiomer.[7]
Flash Point	65 °C (149 °F)	Closed cup, for the (R)-enantiomer.[7]
Solubility	Decomposes in water.[2][7] Soluble in chloroform, ethyl acetate, methanol (slightly).[7]	Reacts with protic solvents.
Optical Rotation	[α] <sub>20/D</sub> +10°, neat	For (R)-(+)-1-Phenylethyl isocyanate.[7]
[α] <sub>20/D</sub> -9.0° to -11.5°	For (S)-(-)-1-Phenylethyl isocyanate.[1]	

## Spectroscopic Data

While specific spectral data with peak assignments for the title compound are not readily available in the public domain, typical characteristic spectral features can be predicted.

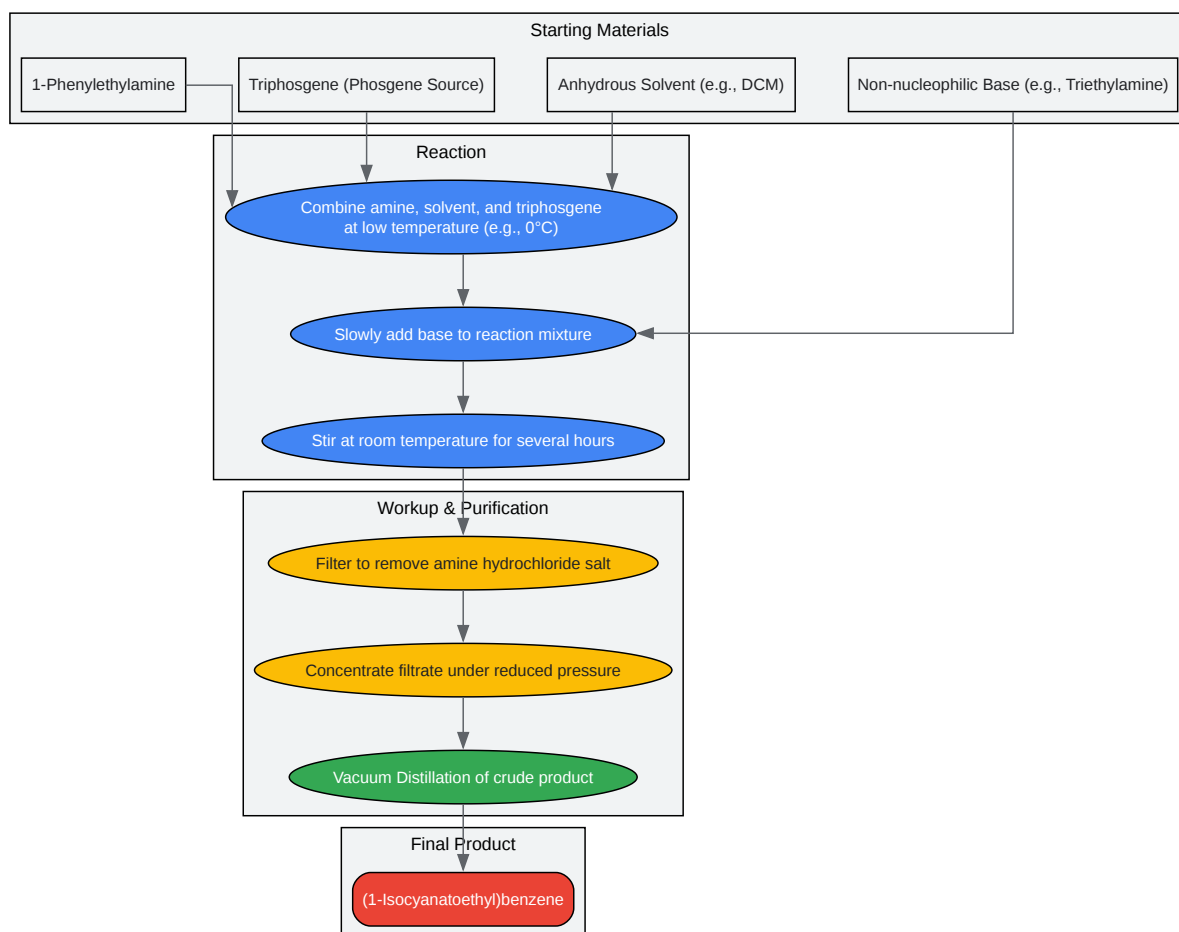
Spectroscopy	Characteristic Peaks
FTIR	A strong, sharp absorption band around 2250-2275 $\text{cm}^{-1}$ corresponding to the isocyanate ( $\text{-N=C=O}$ ) stretching vibration.
$^1\text{H}$ -NMR	Signals corresponding to the aromatic protons of the benzene ring (typically in the 7.2-7.4 ppm region), a quartet for the methine proton ( $\text{-CH}$ ), and a doublet for the methyl protons ( $\text{-CH}_3$ ).
$^{13}\text{C}$ -NMR	A signal for the isocyanate carbon (typically in the 120-130 ppm region), along with signals for the aromatic carbons and the aliphatic carbons of the ethyl group.
Mass Spec (GC-MS)	The mass spectrum would be expected to show the molecular ion peak ( $m/z = 147$ ) and characteristic fragmentation patterns. <a href="#">[4]</a>

## Synthesis and Experimental Protocols

**(1-Isocyanatoethyl)benzene** is typically synthesized from its corresponding amine, 1-phenylethylamine, through phosgenation. Modern protocols often utilize phosgene equivalents like triphosgene for improved safety.

## Synthesis Workflow Diagram

The general workflow for the synthesis of **(1-Isocyanatoethyl)benzene** from 1-phenylethylamine is depicted below.



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Caption: Synthesis workflow for **(1-Isocyanatoethyl)benzene**.

## Experimental Protocol: Synthesis via Phosgenation

This protocol is a representative method adapted from general procedures for isocyanate synthesis using triphosgene.<sup>[2][8]</sup>

### Materials:

- 1-Phenylethylamine (1.0 eq)
- Triphosgene (0.4 eq)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (Et<sub>3</sub>N) (3.0 eq)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

### Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenylethylamine in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
- **Phosgenation:** Separately, dissolve triphosgene in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.
- **Base Addition:** Add triethylamine dropwise to the reaction mixture, maintaining the temperature at 0 °C. A precipitate of triethylamine hydrochloride will form.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
- **Workup:** Filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with saturated aqueous NaHCO<sub>3</sub> and then with brine.

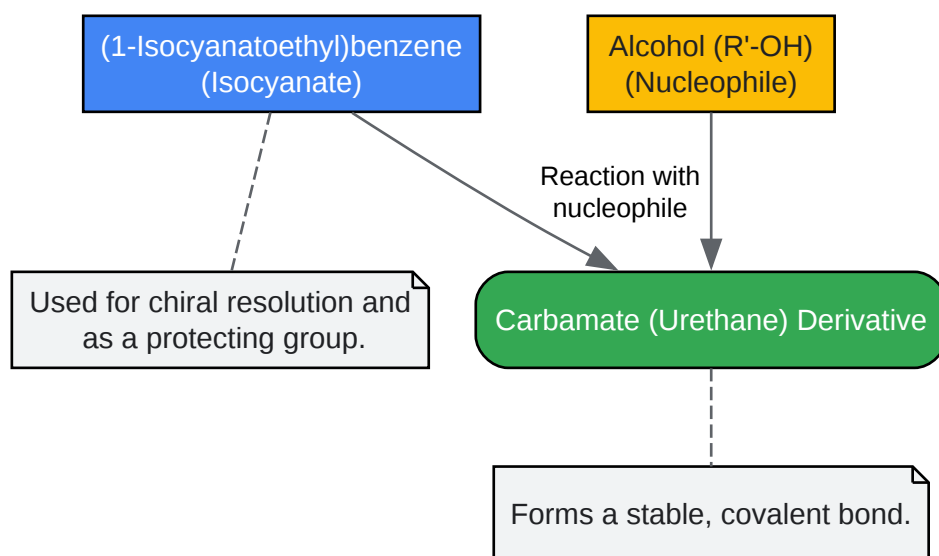
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by vacuum distillation to yield pure **(1-isocyanatoethyl)benzene**.

## Chemical Reactivity and Applications

The isocyanate functional group is highly electrophilic and reacts readily with nucleophiles. This reactivity is the basis for its utility in chemical synthesis.

### Derivatization Reaction with Alcohols

A primary application of **(1-isocyanatoethyl)benzene** is the derivatization of alcohols to form carbamates (urethanes). This reaction is often used in analytical chemistry and for creating building blocks in drug discovery.<sup>[9][10]</sup>



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Caption: Derivatization of an alcohol with **(1-isocyanatoethyl)benzene**.

### Experimental Protocol: Carbamate Formation

This protocol describes a general procedure for the derivatization of an alcohol.<sup>[9]</sup>

Materials:

- **(1-Isocyanatoethyl)benzene** (1.1 eq)
- Alcohol to be derivatized (1.0 eq)
- Anhydrous hexane or toluene

Procedure:

- In a vial, dissolve the alcohol in anhydrous hexane.
- Add a 1.1 molar excess of **(1-isocyanatoethyl)benzene** to the solution.
- Stir the reaction at room temperature. The reaction time can range from minutes to several hours, depending on the reactivity of the alcohol.
- The carbamate product, often being less soluble in hexane, may crystallize out of the solution.
- The product can be collected by filtration and washed with cold hexane.

## Safety and Handling

**(1-Isocyanatoethyl)benzene** is a hazardous chemical and must be handled with appropriate safety precautions.

- Toxicity: The compound is classified as acutely toxic and fatal if inhaled.<sup>[7][11][12]</sup> It may cause respiratory irritation, and allergy or asthma symptoms.<sup>[7][11]</sup> It is also a skin and serious eye irritant.<sup>[7][12]</sup>
- Reactivity: It is highly reactive and incompatible with water, alcohols, amines, acids, and strong bases.<sup>[11]</sup> Contact with moisture will lead to decomposition, releasing carbon dioxide.
- Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.<sup>[11]</sup> For operations with a risk of inhalation, respiratory protection is mandatory.<sup>[11][13]</sup>

- Storage: Store in a cool, dry, well-ventilated area (typically 2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[2][7] Keep containers tightly sealed to prevent contact with moisture.

## Conclusion

**(1-Isocyanatoethyl)benzene** (CAS 1837-73-6) is a valuable and highly reactive reagent in organic synthesis. Its utility in forming stable derivatives with nucleophiles like alcohols makes it an important tool for researchers in drug discovery and analytical sciences. Due to its hazardous nature, strict adherence to safety protocols is essential during its handling, storage, and use. This guide provides the core technical information required for its effective and safe application in a research setting.

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